2-Methoxy-4-methyl-1-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene
Overview
Description
2-Methoxy-4-methyl-1-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene is an organic compound characterized by its complex structure, which includes methoxy, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-1-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method is the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-1-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
2-Methoxy-4-methyl-1-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability. This allows the compound to effectively interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-: Similar in structure but lacks the trifluoromethyl group.
(Trifluoromethoxy)benzene: Contains the trifluoromethyl group but differs in the overall structure.
Uniqueness
2-Methoxy-4-methyl-1-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties
Properties
IUPAC Name |
2-methoxy-4-methyl-1-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3O3/c1-14-8-9-17(18(12-14)23-2)25-11-4-3-10-24-16-7-5-6-15(13-16)19(20,21)22/h5-9,12-13H,3-4,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSNSEZNFKQNPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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